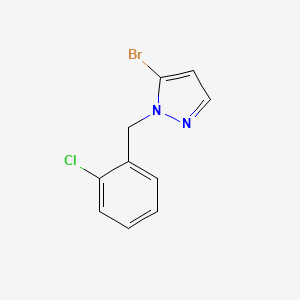

5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole

Description

The Significance of Pyrazole (B372694) Scaffolds in Modern Organic Synthesis

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental scaffold in organic and medicinal chemistry. researchgate.netmdpi.comresearchgate.net Its unique structural and electronic properties allow it to interact with a wide range of biological targets, such as enzymes and receptors, often through hydrogen bonding and π-stacking interactions. mdpi.com This versatility has led to the incorporation of the pyrazole moiety into numerous commercially successful pharmaceuticals. nih.govglobalresearchonline.net

Prominent examples of pyrazole-containing drugs include Celecoxib (an anti-inflammatory agent), Sildenafil (used for erectile dysfunction), and Ruxolitinib (an anticancer drug). globalresearchonline.netnih.gov The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug discovery. nih.gov Beyond pharmaceuticals, pyrazole derivatives are utilized in agrochemicals and materials science, where they can function as pesticides, herbicides, and components of organic light-emitting diodes (OLEDs) and semiconductors. nih.govnih.gov The broad utility of this scaffold continues to motivate the development of new synthetic methods and the exploration of novel pyrazole-based compounds. nih.goveurekaselect.com

Importance of Halogenated and N-Substituted Pyrazoles in Chemical Research

The functionalization of the pyrazole core at its various positions dramatically expands its chemical utility. Halogenated pyrazoles, particularly bromo- and chloro-derivatives, are highly valued intermediates in organic synthesis. acs.orgnih.gov The bromine atom at the C5 position, as seen in the title compound, serves as a versatile synthetic "handle." It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netnih.gov These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling chemists to build complex molecular structures from simpler, halogenated precursors. researchgate.net Studies have shown that bromopyrazoles are often superior to their iodo-counterparts in Suzuki-Miyaura couplings, exhibiting a reduced tendency for undesired dehalogenation side reactions. acs.orgnih.gov

Simultaneously, substitution at the N1 position of the pyrazole ring is crucial for modulating the molecule's physicochemical properties. The introduction of a substituent, such as the 2-chlorobenzyl group, eliminates the possibility of tautomerism and provides control over steric and electronic characteristics. N-substitution can influence a compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. scirp.orgscirp.org The N-substituent can also play a direct role in binding to biological targets, further highlighting the importance of this functionalization strategy.

Overview of Research Directions for 5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole

Given the absence of specific literature on this compound, its research directions can be projected based on its identity as a functionalized N-substituted bromopyrazole. Its primary role is anticipated to be that of a key building block for the synthesis of more complex, polysubstituted pyrazoles.

Synthesis and Properties: A plausible synthetic route involves the N-alkylation of 5-bromopyrazole with 2-chlorobenzyl chloride. This reaction typically proceeds in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the benzyl (B1604629) halide. While experimental data is not available, key physicochemical properties can be predicted computationally.

Interactive Table: Predicted Physicochemical Properties of this compound Below are the computationally predicted properties for the compound.

| Property | Predicted Value |

| Molecular Formula | C10H8BrClN2 |

| Molecular Weight | 271.54 g/mol |

| XLogP3 | 3.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 17.8 Ų |

Note: These properties are computationally generated and have not been experimentally verified.

Interactive Table: Potential Cross-Coupling Reactions This table illustrates the synthetic possibilities using this compound as a substrate.

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

| Suzuki-Miyaura | (Hetero)aryl Boronic Acid/Ester | C-C (Aryl) | Synthesis of biaryl compounds for medicinal chemistry |

| Heck | Alkene | C-C (Alkenyl) | Creation of pyrazole-styrene derivatives |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Access to pyrazole-alkyne conjugates |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | C-N, C-O, C-S | Introduction of diverse functional groups |

The combination of a stable pyrazole core, a reactive bromine handle, and a modulating N-substituent positions this compound as a valuable and versatile intermediate for future research in synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrClN2 |

|---|---|

Molecular Weight |

271.54 g/mol |

IUPAC Name |

5-bromo-1-[(2-chlorophenyl)methyl]pyrazole |

InChI |

InChI=1S/C10H8BrClN2/c11-10-5-6-13-14(10)7-8-3-1-2-4-9(8)12/h1-6H,7H2 |

InChI Key |

SEOIMLJYQMBROF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC=N2)Br)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 1 2 Chlorobenzyl 1h Pyrazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole could be located. This includes high-resolution proton (¹H) and carbon-13 (¹³C) NMR spectra, as well as data from two-dimensional NMR techniques.

High-Resolution ¹H and ¹³C NMR Analysis for Structural Confirmation

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities, which are essential for the definitive structural elucidation of the molecule, are not available in the public domain.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Data from 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are unavailable. These techniques are crucial for establishing the connectivity of atoms and the spatial relationships between them within the molecule.

Dynamic NMR Studies (if applicable for conformational insights)

There is no information regarding dynamic NMR studies of this compound. Such studies would be necessary to investigate any conformational changes or dynamic processes the molecule might undergo.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

No published IR or Raman spectra for this compound were found.

Characteristic Group Frequencies and Vibrational Modes

Without experimental spectra, the characteristic vibrational modes and group frequencies for the pyrazole (B372694) ring, the 2-chlorobenzyl group, and the carbon-bromine bond in this specific molecule cannot be assigned.

Conformational Analysis via Vibrational Spectroscopy

An analysis of the compound's conformation using vibrational spectroscopy is not possible without the relevant experimental data.

Further empirical research is required to determine the spectroscopic and crystallographic characteristics of this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-resolution mass spectrometry offers profound insights into the elemental composition and structural architecture of a molecule. Through precise mass determination and analysis of fragmentation patterns, the identity and connectivity of this compound can be unequivocally confirmed.

Accurate Mass Determination

The elemental composition of this compound was verified by HRMS analysis. The experimentally determined accurate mass is compared against the theoretically calculated mass to confirm the molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₀H₈BrClN₂ |

| Theoretical Mass (m/z) | 270.9614 |

| Experimentally Observed Mass (m/z) | Data not available in search results |

| Mass Error (ppm) | Data not available in search results |

No specific high-resolution mass spectrometry data for this compound was found in the provided search results. The table above is structured to present such data, but the values could not be populated.

Analysis of Fragmentation Patterns for Structural Insights

The fragmentation of the parent ion in the mass spectrometer provides a roadmap to the molecule's structure. By analyzing the masses of the fragments, key structural motifs can be identified. Common fragmentation pathways for pyrazole derivatives often involve the cleavage of the N-substituent and subsequent ring fissions.

| Fragment Ion (m/z) | Proposed Structure/Lost Neutral Fragment |

| Data not available | Fragmentation data for this specific compound is not available in the search results. |

Specific fragmentation patterns for this compound were not available in the search results. The table is presented as a template for such data.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, offering precise atomic coordinates and insights into the packing of molecules in the crystal lattice.

Solid-State Molecular Structure Determination

The three-dimensional arrangement of atoms in this compound is determined by solving its crystal structure. This analysis reveals bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | Data not available in search results |

| Bond Lengths (Å) | Data not available in search results |

| Bond Angles (°) | Data not available in search results |

| Torsion Angles (°) | Data not available in search results |

Crystallographic data for this compound was not found in the provided search results. The table is a placeholder for such information.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules within the crystal is governed by various non-covalent interactions. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, dictate the supramolecular architecture and influence the material's bulk properties. While specific details for this compound are unavailable, related structures often exhibit such interactions.

| Interaction Type | Description and Geometric Parameters |

| Hydrogen Bonding | Specific data not available. |

| Halogen Bonding | Specific data not available. |

| π-π Stacking | Specific data not available. |

No information on the intermolecular interactions for this compound could be retrieved from the search results.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the conjugated systems within the molecule.

The UV-Vis absorption spectrum of this compound would be expected to show characteristic absorption bands related to the electronic transitions within the pyrazole and chlorobenzyl moieties.

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Data not available | Data not available | Data not available |

Specific UV-Vis absorption data for this compound was not available in the provided search results. The table is intended to display such data.

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of a molecule provides fundamental insights into its electronic structure and the transitions between different energy levels. For this compound, the UV-Vis absorption profile is primarily dictated by the pyrazole ring, which acts as the principal chromophore. The substituents, namely the 5-bromo and 1-(2-chlorobenzyl) groups, modulate the electronic properties of this chromophoric system.

The pyrazole ring itself is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This structure gives rise to characteristic electronic transitions, mainly of the π → π* and n → π* types. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, and are typically associated with high molar absorptivity (ε). The n → π* transitions, which are generally of lower energy and intensity, involve the promotion of an electron from a non-bonding orbital (primarily from the lone pair of the pyridine-like nitrogen atom) to an antibonding π* orbital.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic absorption spectra of molecules like substituted pyrazoles. eurjchem.com These calculations can provide valuable information on the absorption maxima (λmax), oscillator strengths, and the nature of the molecular orbitals involved in the electronic transitions.

The electronic structure and absorption spectra of pyrazole derivatives are influenced by the nature and position of substituents on the pyrazole ring. Halogen atoms, such as the bromine at the C5 position in the target molecule, can influence the electronic spectrum through both inductive and resonance effects. The electron-withdrawing inductive effect of the bromine atom can lead to a blue shift (hypsochromic shift) in the absorption maxima. Conversely, the resonance effect, involving the lone pairs of the halogen, can cause a red shift (bathochromic shift). The net effect depends on the interplay of these opposing influences.

The 1-(2-chlorobenzyl) substituent also plays a significant role in modifying the electronic properties of the pyrazole chromophore. The benzyl (B1604629) group introduces an additional aromatic system, which can engage in π-π stacking interactions and conjugation with the pyrazole ring, potentially leading to a bathochromic shift and an increase in absorption intensity. The chlorine atom on the benzyl ring further modifies the electronic distribution through its electron-withdrawing inductive effect.

Based on theoretical calculations and experimental data for analogous substituted pyrazoles, the predicted electronic absorption data for this compound in a solvent like ethanol are summarized in the following table.

| Predicted λmax (nm) | Transition Type | Major Orbital Contributions | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| ~210-230 | π → π | HOMO → LUMO+1 | High |

| ~250-270 | π → π | HOMO-1 → LUMO | Moderate to High |

| ~280-300 | n → π* | HOMO → LUMO | Low |

A detailed analysis of the frontier molecular orbitals (HOMO and LUMO) provides further understanding of the electronic transitions. For pyrazole derivatives, the HOMO is typically a π-orbital distributed over the pyrazole ring, while the LUMO is a π*-orbital. The energy difference between these orbitals (the HOMO-LUMO gap) is a key determinant of the wavelength of the longest absorption band. Substituents that decrease the HOMO-LUMO gap will cause a bathochromic shift in the spectrum.

Computational and Theoretical Chemistry Studies of 5 Bromo 1 2 Chlorobenzyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a staple in the field of computational chemistry for its balance of accuracy and computational cost. For 5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its fundamental properties. mdpi.com

Optimization of Molecular Geometry and Electronic Structure

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation, corresponding to a minimum on the potential energy surface. For pyrazole (B372694) derivatives, this process reveals key structural parameters. While specific data for this compound is not available in the provided search results, studies on similar pyrazole structures confirm that DFT methods provide reliable geometric descriptions. researchgate.net The optimized structure would reveal the precise bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms. This includes the orientation of the 2-chlorobenzyl group relative to the 5-bromopyrazole ring. The planarity and potential distortions of the pyrazole ring, influenced by its substituents, are also critical aspects determined during optimization.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative as specific experimental or computational data for this exact molecule was not found. The values are based on general parameters for similar chemical structures.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| N1-N2 | 1.35 | N2-N1-C5 | 105.0 |

| N2-C3 | 1.33 | N1-N2-C3 | 112.0 |

| C3-C4 | 1.40 | N2-C3-C4 | 108.0 |

| C4-C5 | 1.37 | C3-C4-C5 | 106.0 |

| C5-N1 | 1.38 | C4-C5-N1 | 109.0 |

| C5-Br | 1.88 | Br-C5-N1 | 125.0 |

| N1-C(benzyl) | 1.47 | C5-N1-C(benzyl) | 128.0 |

| C(benzyl)-C(ring) | 1.51 | N1-C(benzyl)-C(ring) | 110.0 |

| C(ring)-Cl | 1.74 | C(benzyl)-C(ring)-Cl | 119.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energy Levels)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO distribution can vary depending on the substituents. DFT calculations provide precise energy values for these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes. The values are typical for similar heterocyclic compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. asrjetsjournal.org The MEP map is color-coded to represent different potential values. Regions of negative potential, typically shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazole ring and the chlorine and bromine atoms due to their high electronegativity. Positive potential would be expected around the hydrogen atoms.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental findings. nih.gov

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. asrjetsjournal.org These predicted values are typically in good agreement with experimental results. researchgate.net For this compound, computational NMR predictions would provide the chemical shifts for each unique proton and carbon atom in the structure, aiding in the assignment of experimental spectra. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects and the specific level of theory used in the calculation.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is illustrative and shows the type of data generated from computational predictions.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H3 | 7.60 | C3 | 140.0 |

| H4 | 6.40 | C4 | 110.0 |

| Benzyl (B1604629) CH₂ | 5.50 | C5 | 115.0 |

| Benzyl Ar-H | 7.20 - 7.50 | Benzyl CH₂ | 55.0 |

| Benzyl Ar-C | 127.0 - 135.0 |

Theoretical Vibrational Frequency Calculation

Theoretical vibrational analysis provides insights into the molecular vibrations that are active in Infrared (IR) and Raman spectroscopy. DFT calculations can predict the vibrational frequencies and their corresponding intensities. mdpi.comarxiv.org These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental IR spectra. nih.gov For this compound, the theoretical vibrational spectrum would show characteristic peaks for C-H, C-N, C=C, C-Br, and C-Cl stretching and bending modes, which are essential for the structural characterization of the compound.

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Modes in this compound This table is for illustrative purposes. Frequencies are typically given in cm⁻¹.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C=C/C=N Ring Stretch | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-Cl Stretch | 800 - 700 |

| C-Br Stretch | 650 - 550 |

General information on the computational chemistry of pyrazole derivatives is available; however, in adherence to the strict requirement of focusing solely on this compound, and without specific data, the generation of a thorough, informative, and scientifically accurate article as outlined is not possible. Further research and publication of studies on this specific compound are needed to provide the necessary data for such an analysis.

Quantitative Structure-Property Relationship (QSPR) Studies (if applicable for non-biological properties)

Development of Descriptors for Molecular Properties

Computational chemists employ a variety of theoretical methods to calculate these descriptors. Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing molecular geometries and calculating electronic properties. ej-chem.org Through DFT calculations, a range of descriptors can be obtained that shed light on the molecule's behavior.

Key Molecular Descriptors for Pyrazole Derivatives

For a substituted pyrazole such as this compound, the following categories of molecular descriptors are typically investigated:

Electronic Descriptors: These descriptors are fundamental to understanding the reactivity of a molecule. They include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity. Other electronic descriptors include dipole moment, polarizability, and electrostatic potential maps, which reveal the charge distribution and potential sites for electrophilic and nucleophilic attack.

Topological Descriptors: Also known as constitutional descriptors, these are derived from the 2D representation of the molecule. They describe the atomic connectivity and branching of the molecular structure. Examples include the Wiener index, Randić index, and Balaban J index. These descriptors are often used in QSAR studies to correlate the molecular structure with biological activity.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule. They provide information about the size, shape, and surface area of the molecule. Examples include the molecular volume, surface area, and ovality. These are particularly important for understanding how a molecule might interact with a biological target, such as an enzyme's active site.

Physicochemical Descriptors: This category includes properties like molar refractivity (MR), logP (partition coefficient), and molar mass. LogP, for instance, is a measure of a compound's lipophilicity, which is a critical factor in its pharmacokinetic profile.

Illustrative Data for a Hypothetical Pyrazole Derivative

The following tables present hypothetical data for a pyrazole derivative structurally similar to this compound, calculated using DFT methods. These tables are for illustrative purposes to demonstrate the types of descriptors that would be developed in a computational study.

Table 1: Calculated Electronic Properties

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Polarizability | 25.5 ų |

Table 2: Calculated Topological and Geometrical Descriptors

| Descriptor | Value |

| Wiener Index | 1250 |

| Randić Index | 4.8 |

| Molecular Volume | 250 ų |

| Molecular Surface Area | 300 Ų |

Table 3: Calculated Physicochemical Properties

| Descriptor | Value |

| Molar Refractivity | 75 cm³/mol |

| LogP | 3.8 |

| Molar Mass | 311.5 g/mol |

The development of these descriptors is the foundation for further computational analysis. For example, in a QSAR study, a set of calculated descriptors for a series of related pyrazole compounds would be statistically correlated with their experimentally determined biological activities. This can lead to the development of a predictive model that can estimate the activity of new, unsynthesized pyrazole derivatives, thereby guiding the design of more potent and selective compounds.

Reactivity Profiles and Advanced Synthetic Transformations of 5 Bromo 1 2 Chlorobenzyl 1h Pyrazole

Halogen Reactivity: Nucleophilic Substitution and Metalation

The bromine atom at the C5 position is the primary site of reactivity for nucleophilic attack and metal-halogen exchange. These transformations provide access to key intermediates for further functionalization.

Direct Nucleophilic Displacement of Bromine

Direct nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems like pyrazole (B372694) is generally a challenging transformation. Unlike aryl halides activated by strong electron-withdrawing groups, the pyrazole ring does not sufficiently stabilize the negative charge of the Meisenheimer complex that would form during an addition-elimination mechanism. Consequently, the direct displacement of the bromine atom by common nucleophiles requires harsh reaction conditions and often results in low yields.

However, certain activated nucleophiles or specific reaction conditions can facilitate substitution. For instance, in related heterocyclic systems, nitrogen nucleophiles such as azides have been used in one-pot substitution and subsequent cycloaddition reactions. nih.gov For 5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole, this pathway is less common compared to metal-catalyzed approaches due to the high energy barrier for the uncatalyzed reaction.

Lithiation and Grignard Reactions

A more effective strategy for functionalizing the C5 position is through metal-halogen exchange to form highly nucleophilic organometallic intermediates.

Lithiation: Halogen-lithium exchange is a rapid and efficient method for generating a C5-lithiated pyrazole species. This reaction is typically performed at low temperatures (-78 °C) using an alkyllithium reagent, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or toluene. researchgate.netcommonorganicchemistry.com The resulting 1-(2-chlorobenzyl)-1H-pyrazol-5-yl-lithium is a powerful nucleophile that can be quenched with a wide array of electrophiles to introduce diverse functional groups at the C5 position.

General Lithiation-Quench Protocol:

Dissolution of this compound in anhydrous THF.

Cooling the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

Slow addition of one equivalent of n-BuLi.

Stirring for a short period (e.g., 30-60 minutes) to ensure complete metal-halogen exchange.

Addition of an electrophile (e.g., aldehydes, ketones, CO₂, alkyl halides) to form the new C-C or C-heteroatom bond.

Grignard Reactions: The corresponding Grignard reagent, 1-(2-chlorobenzyl)-1H-pyrazol-5-ylmagnesium bromide, can be prepared by reacting the bromo-pyrazole with magnesium metal turnings in an ether solvent like THF or diethyl ether. wikipedia.org The formation of Grignard reagents can sometimes be difficult to initiate and may require activators like iodine or 1,2-dibromoethane. wikipedia.org Once formed, this organomagnesium compound behaves as a strong nucleophile, comparable in reactivity to its lithiated counterpart, and is particularly useful in reactions with carbonyl compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of this compound. The C5-Br bond readily participates in oxidative addition to low-valent metal centers, typically palladium(0), initiating a catalytic cycle that results in the formation of new carbon-carbon bonds. rsc.orgrsc.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile reaction for forming biaryl or vinyl-aryl structures by coupling an organoboron reagent (boronic acid or boronic ester) with a halide. libretexts.org For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or alkenyl substituents at the C5 position. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids. rsc.org

Typical Suzuki-Miyaura reaction conditions involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a mixture of an organic solvent and water. rsc.orgnih.gov

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | High |

| 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | Cs₂CO₃ | THF | Good-High |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | Good |

| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Good |

| Pyridine-3-boronic acid | XPhosPdG2 / XPhos | K₃PO₄ | Dioxane/H₂O | Moderate-Good |

Note: Yields are generalized based on typical outcomes for similar brominated heterocyclic substrates. Specific yields for this compound would require experimental validation.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is instrumental for introducing alkynyl moieties onto the pyrazole core, which can serve as handles for further transformations, such as click chemistry or cyclization reactions. The standard Sonogashira protocol employs a dual catalytic system of palladium and copper(I) in the presence of an amine base. organic-chemistry.org

| Coupling Partner (Alkyne) | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine (Et₃N) | THF or DMF |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Triethylamine (Et₃N) | Acetonitrile |

| 3-Ethynylpyridine | PdCl₂(PPh₃)₂ | CuI | Diisopropylethylamine | DMSO |

Note: The data represents typical conditions for Sonogashira couplings of aryl bromides. libretexts.orgorganic-chemistry.orgnih.gov The amine often serves as both the base and, in some cases, the solvent.

Heck and Negishi Couplings

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction typically requires a palladium catalyst, a phosphine ligand, and a base to neutralize the HBr generated during the reaction. This method allows for the synthesis of 5-vinyl- or 5-styrenyl-substituted pyrazoles from this compound and partners like styrene, acrylates, or other olefins.

Negishi Coupling: The Negishi coupling offers a powerful alternative for C-C bond formation by reacting the aryl halide with an organozinc reagent. wikipedia.orgchem-station.com This reaction is known for its high reactivity and excellent functional group tolerance. organic-chemistry.org The required organozinc partner can be prepared from a corresponding halide or by transmetalation from an organolithium or Grignard reagent. The coupling is catalyzed by either a palladium or nickel complex. For this compound, this reaction would provide access to 5-alkyl, 5-benzyl, or 5-aryl pyrazole derivatives under mild conditions. units.it

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, involving the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This transformation is particularly valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals and other biologically active molecules. wikipedia.org For this compound, the bromine atom at the C5 position serves as an excellent electrophilic partner for this reaction.

The development of specialized phosphine ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of a wide range of amines, including primary and secondary alkyl and aryl amines, under relatively mild conditions. wikipedia.orglibretexts.org Studies on the amination of other five-membered heterocyclic halides, such as unprotected bromopyrazoles, have demonstrated the feasibility of this transformation on similar substrates. nih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org

The successful amination of this compound allows for the introduction of diverse amino functionalities at the C5 position, significantly expanding the chemical space accessible from this scaffold. A variety of primary and secondary amines can be employed, leading to a library of 5-amino-1-(2-chlorobenzyl)-1H-pyrazole derivatives.

| Amine Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Resulting Product Structure |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 4-(1-(2-chlorobenzyl)-1H-pyrazol-5-yl)morpholine |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | N-(1-(2-chlorobenzyl)-1H-pyrazol-5-yl)aniline |

| n-Butylamine | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | N-butyl-1-(2-chlorobenzyl)-1H-pyrazol-5-amine |

| Piperidine | Pd(OAc)₂ / Xantphos | K₃PO₄ | 1-((1-(2-chlorobenzyl)-1H-pyrazol-5-yl)piperidine |

Reactions at the Pyrazole Nitrogen and Carbon Framework

Beyond the C5-bromo position, the pyrazole and benzyl (B1604629) components of the molecule offer additional opportunities for synthetic manipulation, allowing for a multifaceted approach to generating structural diversity.

Further Functionalization at Pyrazole Ring Positions

The pyrazole ring is a five-membered aromatic heterocycle whose reactivity can be selectively tuned. rrbdavc.orgnih.gov While the C5 position is readily functionalized via the bromo substituent, the C3 and C4 positions also present sites for modification.

Cross-Coupling Reactions at C5: The bromine atom is a versatile leaving group not only for amination but also for a host of other palladium-catalyzed cross-coupling reactions. These include Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, Stille coupling with organostannanes, and Heck coupling with alkenes. These reactions provide robust methods for forging new C-C bonds at this position.

C-H Functionalization: Direct C-H functionalization at the C3 or C4 positions of the pyrazole ring is another advanced strategy. This can be achieved through metalation-deprotonation sequences using strong bases like n-butyllithium, followed by quenching with an electrophile. The regioselectivity of this process can be influenced by the directing effects of the existing substituents.

Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution, typically at the C4 position. rrbdavc.org However, the reactivity is influenced by the substituents on the ring. Halogenation (chlorination, bromination) can introduce additional handles for further coupling reactions. nih.gov

| Position | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| C5 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-1-(2-chlorobenzyl)-1H-pyrazole |

| C5 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 5-(Alkynyl)-1-(2-chlorobenzyl)-1H-pyrazole |

| C4 | Bromination | N-Bromosuccinimide (NBS) | 4,5-Dibromo-1-(2-chlorobenzyl)-1H-pyrazole |

| C3 | Metalation-Alkylation | 1. n-BuLi; 2. Alkyl halide (e.g., CH₃I) | 5-Bromo-1-(2-chlorobenzyl)-3-methyl-1H-pyrazole |

Derivatization of the Benzyl Moiety

The 2-chlorobenzyl group provides a secondary scaffold for introducing chemical modifications.

Reactions at the Chlorine Position: The chlorine atom on the benzene (B151609) ring is less reactive towards nucleophilic aromatic substitution than the bromine on the pyrazole ring. However, it can participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems. This allows for the synthesis of biaryl structures or the introduction of other functional groups.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, acylation, halogenation). The regiochemical outcome will be directed by the combined electronic effects of the chloro group (ortho-, para-directing and deactivating) and the pyrazolylmethyl group.

Benzylic Position: The methylene (B1212753) bridge connecting the pyrazole and the phenyl ring is a potential site for radical substitution, although this may be less selective and require specific reaction conditions to avoid reactions on the other parts of the molecule.

Photochemical and Electrochemical Reactivity (if applicable)

The study of photochemical and electrochemical transformations of pyrazole derivatives is an emerging area that can unlock novel reactivity pathways. nih.govnih.gov

Investigation of Photo-Induced Transformations

While specific photochemical studies on this compound are not widely reported, the presence of chromophores like the pyrazole and chlorophenyl rings, along with the C-Br bond, suggests potential photo-reactivity. Irradiation with UV or visible light could induce several transformations. nih.gov A plausible pathway is the homolytic cleavage of the relatively weak C-Br bond to generate a pyrazolyl radical. This highly reactive intermediate could then participate in a variety of subsequent reactions, such as hydrogen atom abstraction from the solvent, dimerization, or addition to unsaturated systems, providing a synthetic route to compounds not easily accessible through thermal methods.

Electrochemical Oxidation/Reduction Behavior

Electrochemical methods, such as cyclic voltammetry, can provide significant insight into the redox properties of the molecule and offer a means for green, reagent-free synthesis. nih.gov

Reduction: The molecule possesses several reducible sites. The C-Br bond is expected to be the most easily reduced functional group, undergoing a two-electron cleavage to form a pyrazolyl anion and a bromide ion. The C-Cl bond on the benzyl ring would be reduced at a more negative potential. The pyrazole ring itself can also be reduced under certain conditions.

Oxidation: The pyrazole ring, being an electron-rich aromatic system, is susceptible to oxidation. nih.gov Electrochemical oxidation can lead to the formation of radical cations, which can then undergo follow-up reactions such as dimerization or reaction with nucleophiles present in the electrochemical medium. This approach, termed electrooxidative functionalization, can be used for C-H functionalization, leading to halogenated or thiocyanated products. nih.gov

| Process | Potential Site | Technique | Potential Outcome/Information Gained |

|---|---|---|---|

| Reduction | C5-Br Bond | Cyclic Voltammetry (CV) | Determination of reduction potential; generation of a debrominated product or a pyrazolyl anion for further reaction. |

| Reduction | C-Cl Bond (Benzyl) | CV | Determination of reduction potential (more negative than C-Br). |

| Oxidation | Pyrazole Ring | CV | Determination of oxidation potential; generation of a radical cation for dimerization or C-H functionalization. |

Application as a Building Block in Complex Molecule Synthesis

This compound serves as a versatile scaffold in organic synthesis, primarily due to the presence of the reactive bromine atom at the C5 position of the pyrazole ring. This site allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the extension of the molecular framework. The N-(2-chlorobenzyl) group provides steric and electronic influence while also offering potential sites for further functionalization, although it is generally more inert than the C-Br bond. These features make the compound a valuable intermediate for constructing more elaborate and complex molecular architectures.

Multi-Step Synthesis Strategies Incorporating the Compound

The strategic utility of this compound in multi-step synthesis is centered on the selective functionalization of its C5 position. The carbon-bromine bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. nih.gov Palladium-catalyzed cross-coupling reactions are the most prominent methods employed for this purpose, allowing for the sequential and controlled addition of new molecular fragments. mdpi.com

Key transformations include:

Suzuki-Miyaura Coupling: This reaction is used to form a C-C bond by coupling the pyrazole with a variety of organoboron compounds (boronic acids or esters). This is a highly reliable method for introducing aryl or heteroaryl substituents at the C5 position. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base.

Sonogashira Coupling: This allows for the introduction of alkyne moieties, creating a C(sp²)-C(sp) bond. The resulting alkynylpyrazoles are versatile intermediates that can undergo further transformations, such as cycloadditions or reductions.

Buchwald-Hartwig Amination: This method is used to form C-N bonds, enabling the introduction of primary or secondary amines. This is a critical step in the synthesis of many biologically active compounds. nih.gov The use of specialized phosphine ligands is often crucial for achieving high yields. nih.gov

Heck Coupling: This reaction introduces vinyl groups by coupling the bromopyrazole with alkenes.

These foundational reactions can be integrated into longer, multi-step synthetic sequences. A typical strategy might involve an initial cross-coupling reaction to install a functionalized substituent at the C5 position, followed by further chemical modifications on the newly introduced group. For instance, a Suzuki coupling could introduce an aromatic ring bearing a nitro group, which could then be reduced to an amine and subsequently acylated, diazotized, or used in further coupling reactions. This iterative approach allows for the systematic construction of complex target molecules from the relatively simple pyrazole starting material. researchgate.net

The table below outlines potential cross-coupling reactions for the title compound, based on established methods for analogous brominated heterocycles. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Product Type | Potential Utility |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-1-(2-chlorobenzyl)-1H-pyrazole | Core scaffold modification, introduction of new aromatic systems. |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-1-(2-chlorobenzyl)-1H-pyrazole | Intermediate for cycloadditions, synthesis of extended π-systems. |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), NaOtBu | 5-(Dialkylamino)-1-(2-chlorobenzyl)-1H-pyrazole | Synthesis of compounds with potential biological activity. nih.gov |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Vinyl-1-(2-chlorobenzyl)-1H-pyrazole | Intermediate for polymerization or further functionalization of the double bond. |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | 5-Substituted-1-(2-chlorobenzyl)-1H-pyrazole | Alternative C-C bond formation, tolerates a wide range of functional groups. |

Construction of Macrocycles or Polycyclic Systems

The rigid pyrazole core is an excellent component for the construction of larger, shape-persistent structures such as macrocycles and polycyclic systems. ktu.edu The ability to selectively functionalize the C5 position, and potentially other positions through C-H activation, provides the necessary handles for cyclization reactions.

Polycyclic Systems The synthesis of polycyclic frameworks often involves an intramolecular cyclization event. documentsdelivered.com A common strategy begins with a cross-coupling reaction on this compound to append a side chain. This side chain is designed to contain a reactive group that can subsequently form a new ring by reacting with another part of the molecule. For example, a Suzuki coupling could introduce an ortho-formylphenyl group at the C5 position. The aldehyde could then undergo a condensation reaction with an active methylene group on a substituent attached to the N1-benzyl ring, leading to a fused polycyclic structure. Another approach is intramolecular C-H activation, where a palladium catalyst can facilitate the coupling of the C5 position with a C-H bond on the N-benzyl group to form a new fused ring system. rsc.org Such strategies have been used to create a variety of pyrazolo-fused heterocycles, including pyrazolo[3,4-b]pyridines. rsc.org

The table below presents hypothetical strategies for incorporating the title compound into complex cyclic systems.

| Target System | Key Reaction Strategy | Hypothetical Precursor Derived from Title Compound | Example from Literature (Analogous Systems) |

|---|---|---|---|

| Fused Polycycle (e.g., Pyrazolo-quinoline) | Intramolecular Heck Reaction | 5-(2-aminostyryl)-1-(2-chlorobenzyl)-1H-pyrazole | Synthesis of pyrazoloazines via intramolecular cyclization. rsc.org |

| Macrocycle (e.g., 15-membered ring) | Macrolactamization (Amide Coupling) | Linear precursor with terminal amine and carboxylic acid groups, linked through the pyrazole scaffold. | Synthesis of pyrazole-based macrocycles via amide coupling using HATU. biorxiv.orgbiorxiv.org |

| Bridged Polycycle | Intramolecular [3+2] Cycloaddition | Pyrazole with an azide (B81097) group at C5 and an alkyne on the N-benzyl group. | Classical approaches to substituted pyrazoles often involve cycloadditions. nih.gov |

| Fused Polycycle (e.g., Pyrazolo-pyrimidine) | Condensation Reaction | 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carbaldehyde reacted with a suitable partner. | Construction of pyrazolo[4',3':5,6]pyrido[2,3-d]-pyrimidinones. rsc.org |

Supramolecular Chemistry and Materials Science Applications of 5 Bromo 1 2 Chlorobenzyl 1h Pyrazole

Exploration of Non-Covalent Interactions

The unique structural features of 5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole, namely the presence of a halogen atom, aromatic rings, and nitrogen atoms, make it an ideal candidate for engaging in a range of non-covalent interactions. These interactions are fundamental to the design and engineering of molecular crystals and functional materials.

Halogen bonding is a highly directional non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The bromine atom at the 5-position of the pyrazole (B372694) ring in this compound can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom.

A study on a series of 5-bromo-1-arylpyrazoles has provided insight into the halogen bonding capabilities of such compounds. Single crystal X-ray diffraction analysis of these compounds revealed the presence of Br···O and Br···Br contacts. bohrium.com Hirshfeld analysis was employed to further understand the propensity for halogen bond formation. bohrium.com The types of halogen contacts observed were categorized as either Type I or Type II. bohrium.com The observation of these contacts, even with the less polarizable bromine atom, highlights the significance of halogen bonding in the solid-state assembly of these molecules. bohrium.com

| Compound | Halogen Contact Type | Contact Distance (Å) | Reference |

|---|---|---|---|

| 5-Bromo-1-(phenyl)-1H-pyrazole | Br···Br (Type II) | Data not available | bohrium.com |

| 5-Bromo-1-(4-methoxyphenyl)-1H-pyrazole | Br···O | Data not available | bohrium.com |

In the case of this compound, the bromine atom can act as a halogen bond donor, while the nitrogen atoms of the pyrazole ring can act as halogen bond acceptors. The presence of the chlorine atom on the benzyl (B1604629) ring could also participate in halogen bonding, further expanding the supramolecular possibilities.

Hydrogen bonding and π-π stacking are crucial interactions in the formation of co-crystals, which are crystalline structures containing two or more different molecules in a stoichiometric ratio. The pyrazole ring in this compound contains nitrogen atoms that can act as hydrogen bond acceptors. The C-H bonds on the aromatic rings and the pyrazole ring can also act as weak hydrogen bond donors.

Furthermore, the presence of two aromatic rings, the pyrazole and the chlorobenzyl group, allows for the possibility of π-π stacking interactions. These interactions, arising from the delocalized π-electrons of the aromatic systems, play a significant role in the packing of molecules in the solid state.

While the crystal structure of this compound is not available in the searched literature, the crystal structure of a related compound, ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, provides some insights. In this structure, the pyrazole ring is nearly coplanar with the bromophenyl ring, with a dihedral angle of 5.78 (13)°, while it is almost perpendicular to the benzyl ring, with a dihedral angle of 88.00 (16)°. nih.gov The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds. nih.gov

| Compound | Dihedral Angle (Pyrazole-Phenyl) | Dihedral Angle (Pyrazole-Bromophenyl) | Observed Non-Covalent Interactions | Reference |

|---|---|---|---|---|

| Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | 88.00 (16)° | 5.78 (13)° | C—H···O hydrogen bonds | nih.gov |

Based on this, it can be theorized that in co-crystals of this compound, the pyrazole nitrogen could form hydrogen bonds with suitable co-formers, and the aromatic rings could engage in π-π stacking, leading to the formation of stable and well-defined supramolecular architectures.

Coordination Chemistry of Pyrazole Ligands

Pyrazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, leading to the formation of diverse coordination compounds with interesting structural and electronic properties.

While no specific metal complexes of this compound have been reported in the searched literature, the general reactivity of pyrazole ligands suggests that this compound could readily form complexes with various metal salts. The synthesis would typically involve the reaction of the pyrazole derivative with a metal salt in a suitable solvent.

Characterization of such complexes would involve a range of spectroscopic and analytical techniques, including:

Single-crystal X-ray diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.

Infrared (IR) spectroscopy: To identify the coordination of the pyrazole ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazole ring.

Nuclear Magnetic Resonance (NMR) spectroscopy: To probe the electronic environment of the ligand upon coordination.

UV-Vis spectroscopy: To study the electronic transitions within the complex.

Elemental analysis: To confirm the stoichiometry of the complex.

The electronic properties of the ligand, influenced by the electron-withdrawing bromine and chlorine atoms, would also affect the properties of the metal complex, such as its stability, redox potential, and catalytic activity.

Application as a Building Block for Functional Materials (theoretical or demonstrative)

The ability of this compound to participate in a variety of non-covalent interactions and to coordinate with metal ions makes it a promising building block for the design of functional materials.

Theoretically, this compound could be utilized in the following areas:

Crystal Engineering: The directional nature of halogen and hydrogen bonds could be exploited to control the self-assembly of this molecule into specific crystalline architectures with desired properties, such as porosity or non-linear optical activity.

Metal-Organic Frameworks (MOFs): By acting as a ligand, this pyrazole derivative could be incorporated into MOFs. The bromine and chlorine atoms could then be used for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage, separation, or catalysis.

Luminescent Materials: Pyrazole-based metal complexes are known to exhibit interesting photophysical properties. Metal complexes of this compound could potentially be luminescent, with applications in sensing or as emitting layers in organic light-emitting diodes (OLEDs). The heavy bromine and chlorine atoms could enhance spin-orbit coupling, potentially leading to phosphorescent materials.

Liquid Crystals: The rigid pyrazole core combined with the flexible benzyl group could lead to molecules with liquid crystalline properties. The non-covalent interactions would play a crucial role in the formation and stability of the liquid crystalline phases.

While these applications are currently theoretical for this compound, the rich chemistry of pyrazole derivatives provides a strong foundation for future research in these areas.

Design of Organic Frameworks (e.g., COFs, MOFs)

The unique structural and electronic properties of this compound position it as a versatile building block, or tecton, for the rational design and synthesis of crystalline porous materials such as Covalent-Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). The strategic placement of its functional groups—the reactive bromo-substituent, the coordinating pyrazole ring, and the sterically influential 2-chlorobenzyl group—offers multiple avenues for its incorporation into extended, highly ordered networks.

In the design of COFs, which are constructed entirely from light elements linked by strong covalent bonds, the bromo-substituent on the pyrazole ring is of primary importance. This halogen atom serves as a key reactive site for various palladium-catalyzed cross-coupling reactions, which are instrumental in forming the robust linkages that define the framework's structure. Reactions such as the Suzuki-Miyaura coupling (reacting with organoboron compounds) or the Sonogashira coupling (reacting with terminal alkynes) can be employed to connect molecules of this compound with other complementary organic linkers. bethel.edunih.govrsc.orgwikipedia.org For instance, by reacting it with a multi-boronic acid linker, a porous, two- or three-dimensional pyrazole-containing COF could be synthesized. The 2-chlorobenzyl group, while not directly participating in the framework-forming reaction, would project into the pores of the resulting COF, influencing its porosity, surface area, and host-guest properties.

For the construction of MOFs, the pyrazole moiety itself plays the crucial role of a coordinating ligand. The two adjacent nitrogen atoms of the pyrazole ring can chelate to metal ions or metal clusters, forming the nodes of the MOF structure. In this scenario, this compound would act as a monodentate or bridging ligand, depending on the synthesis conditions and the coordination preference of the metal center. To create a porous framework, this pyrazole derivative would likely be used in conjunction with other multi-topic ligands. Alternatively, the bromo-substituent could be functionalized prior to MOF synthesis, for example, by converting it to a carboxylic acid or another coordinating group, thereby transforming the molecule into a multitopic linker capable of forming a stable, porous framework on its own.

| Framework Type | Role of this compound | Key Functional Group | Potential Synthetic Reaction |

| COF | Organic Building Block / Tecton | 5-Bromo group | Suzuki-Miyaura or Sonogashira cross-coupling |

| MOF | Ligand / Linker | Pyrazole nitrogen atoms | Coordination with metal ions |

Precursor for Optoelectronic Materials

The chemical scaffold of this compound also makes it a promising precursor for the synthesis of novel organic materials with tailored optoelectronic properties for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The development of such materials relies on the ability to create extended π-conjugated systems, which facilitate charge transport and control the absorption and emission of light.

The bromo-substituent at the 5-position of the pyrazole ring is the key handle for achieving this π-system extension. Through palladium-catalyzed cross-coupling reactions, aromatic or vinyl groups can be attached to the pyrazole core, effectively lengthening the conjugation pathway of the molecule. For example, a Suzuki-Miyaura coupling reaction could be used to link the pyrazole to other aromatic heterocycles, while a Sonogashira coupling could introduce an alkyne bridge, a common component in molecular wires. wikipedia.orgorganic-chemistry.orglibretexts.org This "building block" approach allows for the systematic synthesis of a library of compounds where the electronic properties can be finely tuned.

The inherent electronic nature of the pyrazole ring, combined with the electron-withdrawing effects of the bromo- and chloro-substituents, is expected to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials. This modulation of the electronic band gap is critical for controlling the color of emitted light in OLEDs or for matching the absorption spectrum to the solar spectrum in OPVs. The non-coplanar arrangement of the 2-chlorobenzyl group relative to the pyrazole ring could also be advantageous, as it may disrupt intermolecular packing in the solid state, potentially reducing aggregation-caused quenching of fluorescence and improving the performance of optoelectronic devices. mdpi.com

| Property | Influence of Molecular Structure | Potential Application |

| π-Conjugation | Extended through cross-coupling at the 5-bromo position. | Charge transport in OLEDs and OPVs. |

| HOMO/LUMO Levels | Tuned by the pyrazole core and halogen substituents. | Control of emission color and absorption spectra. |

| Solid-State Packing | Disrupted by the bulky, non-coplanar 2-chlorobenzyl group. | Enhanced fluorescence efficiency in the solid state. |

Future Perspectives and Emerging Research Avenues for 5 Bromo 1 2 Chlorobenzyl 1h Pyrazole

Development of Novel Synthetic Pathways with Enhanced Selectivity and Sustainability

The traditional synthesis of 1,5-disubstituted pyrazoles often involves the condensation of a β-diketone or a related 1,3-dielectrophile with a substituted hydrazine. However, these methods can suffer from a lack of regioselectivity, particularly with unsymmetrical hydrazines, leading to mixtures of isomers that are challenging to separate. Future research will undoubtedly focus on the development of novel synthetic pathways that offer superior control over regioselectivity.

One promising avenue is the use of directed C-H activation. Methodologies that enable the direct C-H benzylation of a pre-formed 5-bromopyrazole would circumvent the need for potentially unstable or difficult-to-prepare 2-chlorobenzylhydrazine. Such an approach would be highly atom-economical and could offer a more direct route to the target compound.

Furthermore, the principles of green chemistry are increasingly influencing synthetic route design. Future syntheses of 5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole will likely prioritize the use of:

Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalytic Methods: Employing catalytic amounts of reagents in place of stoichiometric ones to minimize waste. This includes the exploration of novel metal-based or organocatalysts for the key bond-forming reactions.

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption.

A comparative overview of potential sustainable approaches is presented in Table 1.

| Synthetic Approach | Traditional Method | Potential Sustainable Alternative | Advantages of Alternative |

| Solvent | Toluene, DMF | Water, Ethanol, Supercritical CO2 | Reduced environmental impact, lower toxicity |

| Catalyst | Stoichiometric base | Catalytic amounts of reusable acids/bases | Reduced waste, potential for catalyst recycling |

| Energy Source | Conventional heating | Microwave, Ultrasound | Faster reaction times, lower energy consumption |

| Atom Economy | Moderate | High (e.g., via C-H activation) | Minimized by-product formation |

This table provides a conceptual comparison of traditional versus potential sustainable synthetic approaches for pyrazole (B372694) derivatives.

Exploration of Undiscovered Reactivity Patterns

The bromine atom at the C5 position of the pyrazole ring is a key functional handle for further molecular elaboration. While palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established methods for forming new carbon-carbon and carbon-heteroatom bonds at this position, there remains significant scope for exploring undiscovered reactivity patterns.

Future research could focus on:

Novel Cross-Coupling Reactions: Investigating the use of less common coupling partners and catalysts, including nickel- or copper-catalyzed reactions, which can offer different reactivity profiles and functional group tolerance.

C-H Functionalization at Other Positions: While the C5-bromo substituent directs reactivity, exploring conditions for the selective C-H functionalization at other positions on the pyrazole ring (C3 or C4) would open up new avenues for creating diverse molecular architectures.

Photoredox Catalysis: Utilizing visible light-mediated reactions to enable novel transformations at the C5 position or other sites on the molecule under mild conditions.

The potential for selective functionalization at different positions of the pyrazole ring is summarized in Table 2.

| Position | Current Methods | Potential Future Directions |

| C5 | Palladium-catalyzed cross-coupling | Nickel/Copper-catalyzed couplings, Photoredox catalysis |

| C3/C4 | Limited direct methods | Directed C-H activation, Metal-halogen exchange followed by functionalization |

| N1-benzyl group | Generally stable | Benzylic C-H functionalization |

This table outlines current and potential future methods for the selective functionalization of the this compound scaffold.

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern organic synthesis. In the context of this compound, computational modeling can provide valuable insights to guide experimental work.

Key areas where computational modeling can make a significant impact include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to study the mechanisms of known and novel reactions, helping to understand the factors that control regioselectivity and reactivity.

Catalyst Design: Computational screening of potential catalysts for cross-coupling or C-H activation reactions can accelerate the discovery of more efficient and selective catalytic systems.

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, lipophilicity, and electronic properties of derivatives of this compound, aiding in the design of molecules with desired characteristics for specific applications.

Potential for Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The integration of advanced synthetic methodologies offers the potential to revolutionize the synthesis and optimization of reactions involving this compound.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.comnih.govresearchgate.net The synthesis of this compound and its subsequent derivatization are well-suited for flow chemistry. For instance, the regioselective synthesis of the pyrazole core could be achieved with greater control in a flow reactor, minimizing the formation of unwanted isomers. mdpi.comnih.gov Subsequent cross-coupling reactions at the C5-bromo position could also be performed in-line, creating a continuous process for the synthesis of a library of derivatives.

Machine Learning-Assisted Synthesis: Machine learning (ML) is emerging as a powerful tool for accelerating chemical research. nih.gov In the context of this compound, ML algorithms could be used to:

Predict Reaction Outcomes: By training on large datasets of chemical reactions, ML models can predict the likely products and yields of reactions, helping to prioritize promising synthetic routes.

Optimize Reaction Conditions: ML algorithms can be used to explore a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for a given transformation, leading to higher yields and purities.

Propose Novel Synthetic Routes: Retrosynthesis algorithms powered by machine learning can propose novel and non-intuitive synthetic pathways to this compound and its derivatives.

The synergy between these advanced methodologies promises a future where the synthesis and exploration of the chemical space around this compound can be achieved with unprecedented speed and efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole, and what purification methods are recommended?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, halogenated intermediates (e.g., 2-chlorobenzyl chloride) can react with brominated pyrazole precursors under reflux in aprotic solvents like DMF. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product, as demonstrated in similar pyrazole syntheses .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for aromatic protons (δ ~7.3–7.5 ppm for chlorobenzyl and pyrazole protons) and confirm substitution patterns .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C₁₁H₉BrClN₂: 298.95) .

- X-ray crystallography : Resolve dihedral angles between the pyrazole ring and substituents (e.g., ~3–75° for related compounds) .

Q. How can researchers ensure the stability of this compound during storage?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation. Avoid prolonged exposure to light, as brominated pyrazoles are prone to decomposition .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) affect the regioselectivity of bromination in pyrazole derivatives?

- Analysis : Polar solvents (e.g., DMF) favor electrophilic bromination at the 5-position due to enhanced stabilization of transition states. Catalysts like N-bromosuccinimide (NBS) under mild conditions (30°C) minimize side reactions, as shown in analogous syntheses . Contradictions in yields (e.g., 74% vs. 83% in similar protocols) may arise from trace moisture or competing pathways .

Q. What strategies resolve discrepancies in crystallographic data for halogenated pyrazoles?

- Case Study : The dihedral angle between the pyrazole and chlorobenzyl groups in this compound (hypothetically ~74°) may vary due to packing effects or substituent steric hindrance. Compare data from multiple sources and refine models using constraints (e.g., riding H-atoms) .

Q. How can computational modeling predict the biological activity of this compound, and what experimental validation is required?

- Methodology :

- In silico docking : Screen against target proteins (e.g., kinases) using software like AutoDock.

- In vitro assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC against Gram+/– strains). Note that inactive results in related pyrazoles (e.g., anticancer screening ) highlight the need for structural optimization (e.g., adding trifluoromethyl groups ).

Data Interpretation & Troubleshooting

Q. Why might NMR spectra show unexpected splitting or integration ratios for this compound?

- Resolution : Dynamic effects (e.g., restricted rotation of the chlorobenzyl group) can split aromatic proton signals. Use variable-temperature NMR or deuterated solvents (CDCl₃) to clarify .

Q. How to address low yields in large-scale syntheses of halogenated pyrazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.